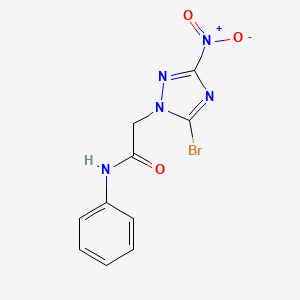
2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom and a nitro group on the triazole ring, as well as a phenylacetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles.
Bromination and Nitration: The triazole ring is then brominated and nitrated to introduce the bromine and nitro groups, respectively. This can be achieved using bromine and nitric acid under controlled conditions.
Acylation: The final step involves the acylation of the triazole derivative with phenylacetyl chloride to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenylacetamide moiety, to form various oxidation products.
Common reagents and conditions used in these reactions include bromine, nitric acid, phenylacetyl chloride, hydrogen gas, and tin(II) chloride. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and the triazole ring may also contribute to the compound’s biological activity by interacting with enzymes and receptors involved in various cellular processes.
Comparison with Similar Compounds
2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide can be compared with other similar compounds, such as:
3-Nitro-1,2,4-triazol-5-one (NTO): NTO is another triazole derivative with a nitro group, known for its use as an insensitive high explosive.
5-Bromo-3-nitro-1,2,4-triazole: This compound is similar in structure but lacks the phenylacetamide moiety, which may affect its biological activity and chemical reactivity.
2-(5-Nitro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8BrN5O3 |
|---|---|
Molecular Weight |
326.11 g/mol |
IUPAC Name |
2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C10H8BrN5O3/c11-9-13-10(16(18)19)14-15(9)6-8(17)12-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,17) |
InChI Key |
OYTWATIKKRDBPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=NC(=N2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















